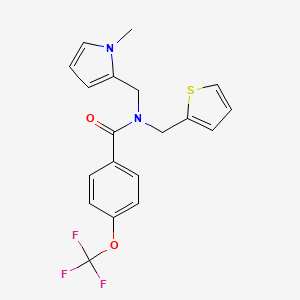

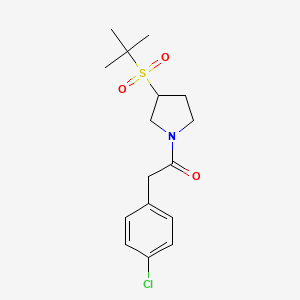

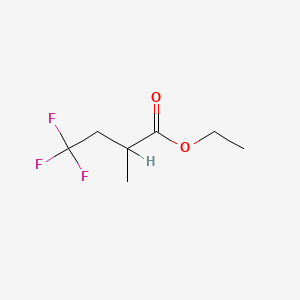

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone, commonly referred to as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential applications in the treatment of various diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in cell signaling and immune response.

Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

A significant application of tert-butylsulfonyl substituted pyrrolidines is in the field of asymmetric synthesis. For instance, Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method allows for the highly efficient synthesis of chiral pyrrolidine derivatives with excellent yield and enantiomeric excess, showcasing its potential in creating chiral building blocks for pharmaceuticals and agrochemicals (Chung et al., 2005).

Material Science

In material science, compounds with tert-butylsulfonyl groups have been utilized in the synthesis of high-performance polymers. For example, Lu et al. (2014) successfully synthesized aromatic diamine monomers containing a pyridine heterocyclic group and a tert-butyl substituent. These monomers were used to prepare a series of poly(pyridine–imide)s, demonstrating good thermal stability and solubility, which could be beneficial for the development of advanced materials with specific electronic or mechanical properties (Lu et al., 2014).

Synthetic Chemistry

In synthetic chemistry, tert-butylsulfonyl substituted compounds serve as key intermediates for constructing complex molecules. A study by Wu et al. (1996) highlighted the use of tert-butoxycarbonyl (Boc) as a protecting group for synthesizing (S)-2-aryl-Boc-pyrrolidines, which can be further manipulated for the synthesis of various organic compounds. This work illustrates the versatility of such compounds in facilitating complex synthetic routes and generating diverse molecular architectures with high enantioselectivity (Wu et al., 1996).

Propriétés

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3S/c1-16(2,3)22(20,21)14-8-9-18(11-14)15(19)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHSYZMEGWYOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide](/img/structure/B2999876.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2999880.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2999881.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2999883.png)

![N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999885.png)

![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999886.png)

![N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2999893.png)